1-Ethyl-2,5-dimethylpiperazine
Overview
Description
1-Ethyl-2,5-dimethylpiperazine is a chemical compound with the molecular formula C8H18N2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-2,5-dimethylpiperazine consists of a six-membered ring with two nitrogen atoms at opposite positions. The ring also contains two methyl groups and one ethyl group .Physical And Chemical Properties Analysis
1-Ethyl-2,5-dimethylpiperazine is a liquid at room temperature . It has a molecular weight of 142.24 .Scientific Research Applications
Medicine: Anticancer Drug Synthesis
1-Ethyl-2,5-dimethylpiperazine: is utilized in the synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids, which have shown potential as anticancer drugs . These compounds have been tested for their efficacy against cancer cell lines such as BEL-7402 and A549, with IC50 values indicating promising antiproliferative activity.
Agriculture: Pesticide Development
In agricultural research, 1-Ethyl-2,5-dimethylpiperazine serves as a precursor in the synthesis of novel pesticides. Its derivatives are being explored for their effectiveness in controlling pests that affect crop yield, contributing to the development of more efficient and environmentally friendly agrochemicals .
Material Science: Polymer Synthesis
This compound is involved in the creation of new polymeric materials. Its derivatives can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength, making them suitable for a wide range of industrial applications .
Environmental Science: Pollutant Removal
Derivatives of 1-Ethyl-2,5-dimethylpiperazine are being studied for their ability to remove pollutants from the environment. They are particularly useful in the adsorption and breakdown of hazardous substances, aiding in environmental cleanup efforts .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound is used to study enzyme interactions. It has been found to inhibit certain enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic use .
Pharmacology: Drug Delivery Systems
1-Ethyl-2,5-dimethylpiperazine: is also being researched for its role in drug delivery systems. Its structural properties allow it to be used in the development of carriers that can effectively transport drugs to specific sites in the body, enhancing the efficacy and reducing the side effects of medications .
Chemical Synthesis: Catalyst Development
In chemical synthesis, this compound is used in the development of catalysts that facilitate various chemical reactions. Its derivatives can act as ligands in catalytic systems, increasing reaction efficiency and selectivity, which is crucial for producing pharmaceuticals and fine chemicals .
Analytical Chemistry: Chromatography
Lastly, 1-Ethyl-2,5-dimethylpiperazine and its derivatives are used in analytical chemistry, particularly in chromatography techniques. They can serve as standards or components in the mobile phase to help separate and identify complex mixtures of substances .
Safety And Hazards
properties
IUPAC Name |
1-ethyl-2,5-dimethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-4-10-6-7(2)9-5-8(10)3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTATFFRXJXEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCC1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599065 | |
Record name | 1-Ethyl-2,5-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,5-dimethylpiperazine | |
CAS RN |
143526-63-0 | |
Record name | 1-Ethyl-2,5-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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